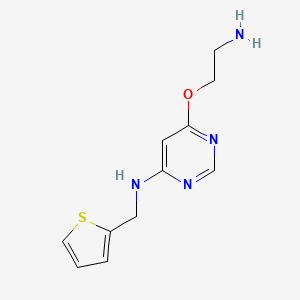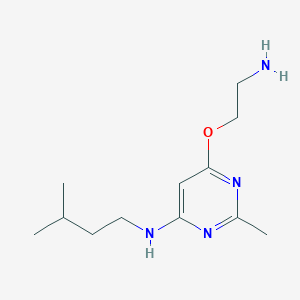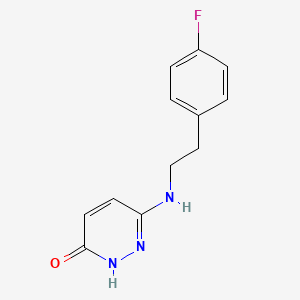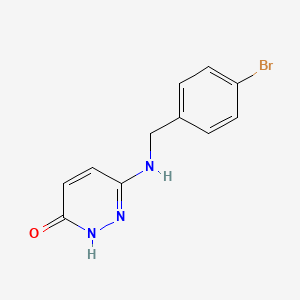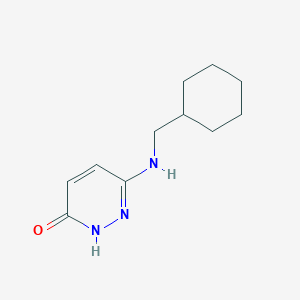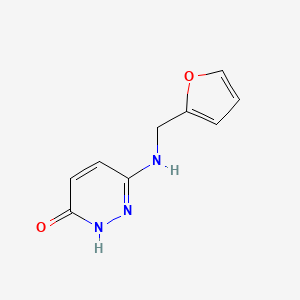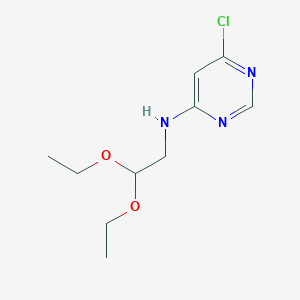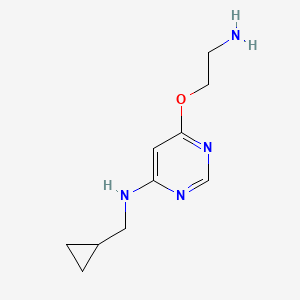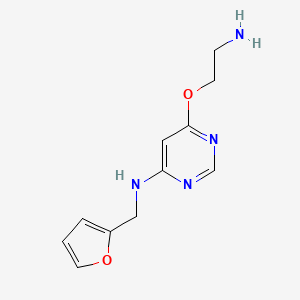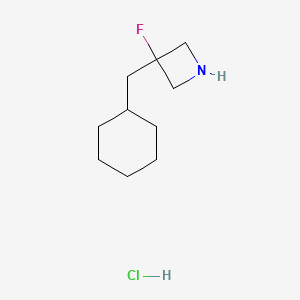
3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride
Vue d'ensemble
Description
The compound “3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride” likely contains a cyclohexylmethyl group and a fluoroazetidine group. Cyclohexylmethyl refers to a structure where a cyclohexane ring is attached to a methyl group . Fluoroazetidine refers to an azetidine (a three-membered nitrogen-containing ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the cyclohexylmethyl group and the fluoroazetidine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Synthesis of Fluorinated Beta-Amino Acids
The synthesis of fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, highlights the potential of fluorinated azetidine derivatives in medicinal chemistry. These compounds serve as valuable building blocks for the design of new drugs due to their unique chemical properties conferred by the fluorine atom. For instance, the successful synthesis pathway for 1-Boc-3-fluoroazetidine-3-carboxylic acid involves several steps including bromofluorination, reduction, ring closure, and protective group manipulation, showcasing the versatility of fluorinated azetidines in complex organic syntheses (Van Hende et al., 2009).
Structural Analysis through X-ray Diffraction
The structural elucidation of 3-fluoroazetidinium hydrochloride via X-ray diffraction analysis and DFT calculations demonstrates the importance of fluorine in influencing molecular conformation through C–F⋯N+ interactions. This provides insights into the molecular design of new compounds with specific biological activities, leveraging the unique properties of fluorine to affect molecular geometry and interaction capabilities (Gooseman et al., 2006).
Development of New Quinolone Antibiotics
The synthesis of new quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane highlights the application of azetidine-based compounds in antibacterial drug discovery. These compounds, after being introduced into the quinolone nucleus, showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of azetidine derivatives in enhancing the efficacy of existing antibiotic frameworks (Ikee et al., 2008).
Inhibition of Dipeptidyl Peptidase IV (DPP IV)
Azetidine-based inhibitors of DPP IV, including 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines, showcase the role of azetidine derivatives in the development of treatments for conditions like diabetes and obesity by inhibiting DPP IV enzyme. These inhibitors demonstrate the potential of azetidine derivatives to serve as lead compounds in the design of new therapeutic agents, with several displaying sub-micromolar potency against DPP IV (Ferraris et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h9,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGJSNHEWIOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-3-fluoroazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



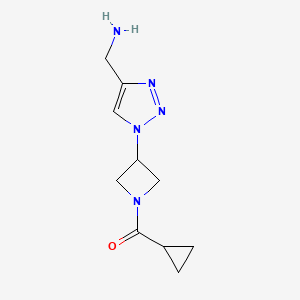
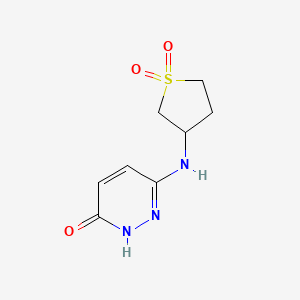
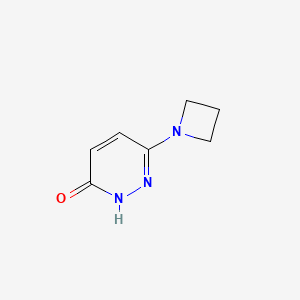
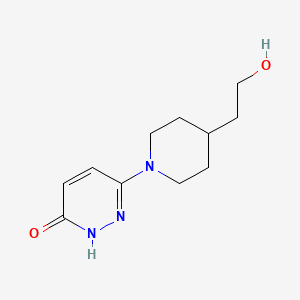
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
